4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
The compound 4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a complex substitution pattern. Its structure includes a 2-bromo-4-fluorophenyl group at position 4, a chlorine atom at position 7, and a methoxy group at position 7.
Properties
IUPAC Name |
4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFNO3/c1-22-14-5-10(18)4-9-7-20(15(21)8-23-16(9)14)13-3-2-11(19)6-12(13)17/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYYVDYNZNWJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound belonging to the benzoxazepine class. Its molecular formula is C16H14BrClFNO2, with a molecular weight of approximately 363.64 g/mol. The unique combination of substituents, including bromine, fluorine, and chlorine, contributes to its potential biological activity and chemical reactivity.
Chemical Structure and Properties
The compound features a benzene ring fused with an oxazepine structure. The presence of halogen and methoxy substituents enhances its reactivity and interaction with biological targets. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrClFNO2 |
| Molecular Weight | 363.64 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
Benzoxazepines are known for their diverse biological activities, including:
- Anticancer Activity : Research indicates that compounds in this class exhibit potential anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
- Antimicrobial Activity : The compound may possess antimicrobial properties, as indicated by studies on structurally related compounds that demonstrate activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Screening : In vitro studies have shown that derivatives of benzoxazepines can inhibit the proliferation of cancer cells. For example, compounds structurally similar to 4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT116 cell lines .
- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies suggest that the unique structure allows for selective binding to specific receptors involved in cancer proliferation .
Comparison with Similar Compounds
The following table compares 4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with structurally similar compounds regarding their biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Bromine and fluorine substitutions | Potential antitumor properties |
| 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Nitro group substitution | Anticancer activity |
| 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Ethyl substitution on the benzene ring | Neuropharmacological effects |
Scientific Research Applications
Benzoxazepines are recognized for their wide range of biological activities. The specific compound has shown potential in several areas:
1. Antitumor Activity
- The compound's structural analogs have been studied for their anticancer properties. For example, related benzoxazepines have demonstrated efficacy against various cancer cell lines, suggesting that 4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may also exhibit similar properties due to its unique substituents.
2. Neuropharmacological Effects
- Compounds within the benzoxazepine family have been linked to neuropharmacological effects. Research indicates that modifications in substituent patterns can influence their interaction with neurotransmitter systems, potentially leading to applications in treating neurological disorders.
3. Binding Affinity Studies
- Interaction studies have focused on the compound's binding affinity with various biological targets, including receptors involved in cancer progression and neurodegenerative diseases. Such studies are crucial for understanding the therapeutic potential of the compound.
Synthetic Routes
Various synthetic methodologies have been developed for producing 4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. These methods typically involve multi-step reactions that incorporate halogenation and methoxy group introduction at strategic positions on the benzene ring.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Bromine and fluorine substitutions | Potential antitumor properties |
| 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Nitro group substitution | Anticancer activity |
| 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Ethyl substitution on the benzene ring | Neuropharmacological effects |
This comparative analysis highlights how variations in substituent patterns can affect biological activity and therapeutic potential.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves multi-step reactions, primarily focusing on constructing the benzoxazepinone core and introducing halogen substituents. Key steps include:
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Cyclization : Formation of the 1,4-benzoxazepin-3-one scaffold via tandem oxidation and lactonization, as demonstrated in analogous iodolactonization reactions using CuI and TBHP in acetonitrile at 70°C .
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Electrophilic Substitution : Introduction of bromo and fluoro groups at the phenyl ring via halogenation or coupling reactions. For example, bromination reactions using 3-bromoprop-1-yn-1-yltrimethylsilane in DMF under N₂ atmosphere are common .
Key Reaction Conditions
The table below summarizes reaction parameters for critical transformations:
Post-Synthetic Modifications
The compound serves as a precursor for further derivatization:
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Nucleophilic Substitution : The bromine atom at the 2-position of the phenyl ring undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, enabling aryl group introduction .
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Reduction : The ketone group in the benzoxazepinone core can be reduced to an alcohol using NaBH₄ or LiAlH₄ .
Stability and Reactivity
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Hydrolytic Stability : The lactone ring remains stable under acidic conditions but undergoes slow hydrolysis in basic media (pH > 10) .
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Thermal Stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis.
Mechanistic Insights
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Cyclization Mechanism : The benzoxazepinone ring forms via oxidation of an aldehyde intermediate to a carboxylic acid, followed by iodolactonization .
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Halogen Bonding : The bromine atom participates in non-covalent interactions during catalytic coupling reactions, enhancing regioselectivity .
Challenges and Limitations
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Stereochemical Control : Achieving enantiopure benzoxazepinones requires chiral catalysts (e.g., (R)-BINAP) .
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Functional Group Compatibility : The bromine atom may interfere with subsequent coupling reactions unless protected .
Comparative Analysis with Analogues
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous benzoxazepinones differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison based on available evidence:
Table 1: Structural Comparison of Benzoxazepinone Derivatives
Key Observations
Substituent Effects on Molecular Weight :
- The target compound has the highest molecular weight (415.63 g/mol) due to its bromo-, fluoro-, and methoxy groups. In contrast, the allyl-substituted analog (CAS 88442-99-3) is lighter (253.68 g/mol), reflecting simpler substituents .
Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the analog from is strongly electron-donating, which may enhance solubility in polar solvents.
Synthetic Accessibility :
- The allyl-substituted compound (CAS 88442-99-3) likely undergoes easier synthesis due to the reactivity of the allyl group in coupling reactions . The target compound’s bromo-fluorophenyl group may require specialized palladium-catalyzed cross-coupling steps.
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | 4-(Dimethylamino)benzyl Analog | Allyl-substituted Analog |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.2 |
| Water Solubility (mg/L) | <10 | ~50 | ~100 |
| Metabolic Stability | High | Moderate | Low |
Note: LogP and solubility values are estimated using fragment-based methods due to lack of experimental data in the evidence.
Research Findings and Limitations
- Pharmacological Gaps: While analogs like the dimethylamino derivative (Evidence ) may have documented bioactivity, the target compound’s specific biological profile remains uncharacterized in the provided evidence.
- Synthetic Challenges : The allyl-substituted analog (Evidence ) highlights the importance of substituent choice in streamlining synthesis, but the target’s halogen-rich structure likely demands advanced synthetic strategies.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis typically involves multi-step reactions, starting with the construction of the benzoxazepinone core. A critical step is the acylation of intermediates using halogenated benzoyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Purification via recrystallization or column chromatography is essential to isolate the final product, especially due to the presence of electron-withdrawing substituents (Br, Cl, F) that may reduce solubility .
Q. How can researchers optimize the acylation step to minimize side reactions?
Control reaction temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of core to acylating agent), and use anhydrous solvents to prevent hydrolysis. Monitoring via TLC or HPLC ensures reaction completion. Excess base (e.g., triethylamine) improves yield by scavenging HCl .
Q. What methods are recommended for preliminary structural characterization?
- NMR : , , and NMR to confirm substituent positions and hydrogen environments.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- FT-IR : Identify functional groups (e.g., carbonyl at ~1700 cm) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data be resolved?
Discrepancies often arise from solvent effects, conformational flexibility, or incorrect DFT parameters. Strategies:
- Re-examine sample purity using HPLC .
- Compare computational models (e.g., B3LYP/6-311+G(d,p)) with experimental solvent environments.
- Use dynamic NMR to assess rotational barriers in flexible moieties .
Table 1 : Example NMR Data Comparison
| Proton Position | Experimental δ (ppm) | Computed δ (ppm) | Deviation |
|---|---|---|---|
| C2-H | 7.45 | 7.32 | 0.13 |
| C9-OCH3 | 3.82 | 3.75 | 0.07 |
Q. What advanced techniques elucidate stereochemistry and solid-state conformation?
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., halogen bonding from Br/F ).
- DFT Calculations : Compare optimized geometries with crystallographic data to validate torsional angles (e.g., C6-C1-C2-C3 dihedral angle ).
Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?
- Bromo : Acts as a leaving group in Suzuki-Miyaura couplings but requires palladium catalysts.
- Fluoro : Electron-withdrawing effect deactivates the ring, directing electrophilic substitutions to meta positions. Competitive reactivity between Br and Cl may necessitate protective strategies for selective functionalization .
Q. What strategies mitigate stability issues during storage or under varying pH?
- Storage : Protect from light and moisture; store at –20°C in amber vials.
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 5–7) typically minimize hydrolysis of the benzoxazepinone ring .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting biological activity data across studies?
- Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
- Validate Purity : Ensure ≥95% purity via orthogonal methods (HPLC, LC-MS) to exclude impurities as confounding factors .
Q. What computational tools predict metabolic pathways for this compound?
- Software : Schrödinger’s Metabolizer or ADMET Predictor™ to identify likely Phase I/II metabolites.
- Focus Areas : Hydroxylation at the methoxy group or oxidation of the dihydrobenzoxazepine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
